![molecular formula C15H9N B1252910 Indeno[1,2-b]indole CAS No. 248-59-9](/img/structure/B1252910.png)
Indeno[1,2-b]indole
Übersicht
Beschreibung
Indeno[1,2-b]indole is a tetracyclic core structure found in the majority of indole diterpenoids . It features a trans-hydrindane moiety that is fused to an indole unit . This structure is found frequently among various compounds such as nodulisporic acids, paspalines, paxillines, terpendoles, shearinines, janthitrems, and lolitrems .
Synthesis Analysis
The synthesis of Indeno[1,2-b]indole involves a novel synthetic route that includes a photo-Nazarov cyclization of a 3-acylindole precursor initially providing the thermodynamically preferred cis-hydrindanone . After reduction and conversion to the cyclopentadiene, dihydroxylation and hydrogenation provided the indoline . The key step generated the trans-system by stereospecific hydride shift on a dioxaphospholane under Grainger’s conditions, for the first time applied to an N-heterocycle .Molecular Structure Analysis
The molecular structure of Indeno[1,2-b]indole is characterized by a tetracyclic core structure, which is a trans-hydrindane moiety fused to an indole unit .Chemical Reactions Analysis
Indeno[1,2-b]indole derivatives have been used in various chemical reactions. For instance, two Pd (OAc)2-catalyzed sequential C–H activations (C2–H arylation followed by indole C3–H activation with iminyl hydrogen) were employed for the synthesis of indeno[1,2-b]indoles in one pot .Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
Indeno[1,2-b]indoles have shown promise as anticancer agents. Research indicates that certain derivatives, specifically indeno[1,2-b]indoloquinones, exhibit significant antiproliferative activity against various human cancer cell lines. These compounds inhibit human protein kinase CK2, which is implicated in cancer progression. Interestingly, some indeno[1,2-b]indole derivatives also inhibit the leukemia-associated receptor tyrosine kinase FLT3, offering potential for leukemia treatment (Hundsdörfer et al., 2012). Another study found that certain indeno[1,2-b]indoles are potent inhibitors of CK2, with selective activity towards this kinase, further supporting their role in anticancer therapy (Hundsdörfer et al., 2012).
2. Application in Solar Cells
Indeno[1,2-b]indole-based compounds have been successfully used in dye-sensitized solar cells (DSSCs). A study demonstrated that organic dyes based on indeno[1,2-b]indole show good performance as photosensitizers in DSSCs, with a power conversion efficiency of up to 7.64%. This indicates the potential of indeno[1,2-b]indole as an efficient electron donor in organic dyes for solar energy applications (Qian et al., 2016). Another study highlighted the use of indeno[1,2-b]indole-spirofluorene as a donor block in sensitizers for DSSCs, achieving a high power conversion efficiency of 9.56%, surpassing the efficiency of commercial N719 dye (Dai et al., 2020).
3. Development of Photovoltaic Materials
Indeno[1,2-b]indole derivatives have been utilized in the development of photovoltaic materials. An unsymmetric indeno[1,2-b]indole compound demonstrated broad near-infrared absorption, making it a suitable material for organic solar cells. The use of such materials in solar cells resulted in a peak short circuit current over 15.3 mA cm−2 and a power conversion efficiency of 7.27% (Hu et al., 2019).
4. Protein Kinase Inhibition
Indeno[1,2-b]indole derivatives have been synthesized as inhibitors of human protein kinase CK2. This kinase is involved in several cellular processes, and its inhibition is a potential therapeutic strategy against various diseases, including cancer. Some derivatives inhibited CK2 with sub-micromolar IC50 values, indicating their efficacy as kinase inhibitors (Alchab et al., 2015).
Wirkmechanismus
While the exact mechanism of action of Indeno[1,2-b]indole is not fully understood, some studies suggest that it may have potential inhibitory effects on certain proteins. For example, it has been shown that all indeno[1,2‐b]indole derivatives are not transported by ABCG2, and even the partial inhibitors are able to fully chemosensitize cancer cells overexpressing ABCG2 .
Eigenschaften
IUPAC Name |
indeno[1,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZCTPAUYJQGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514102 | |
| Record name | Indeno[1,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
248-59-9 | |
| Record name | Indeno[1,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





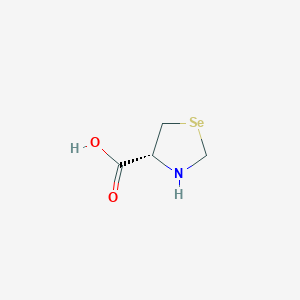
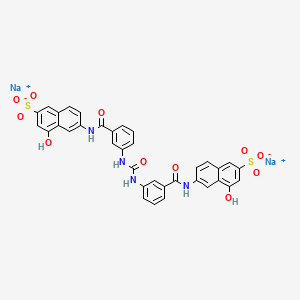
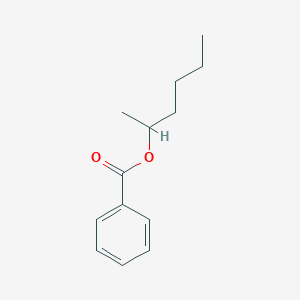
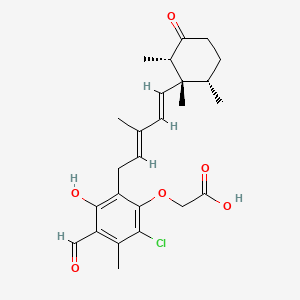


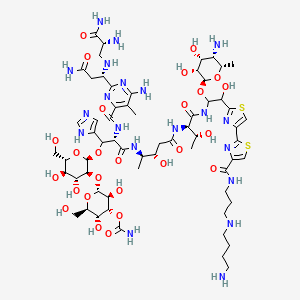
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)

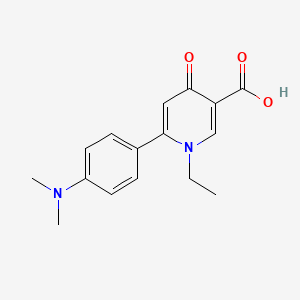
![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)